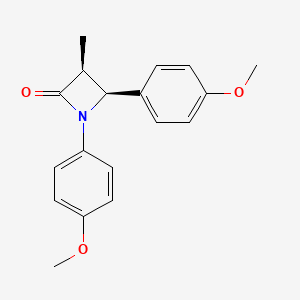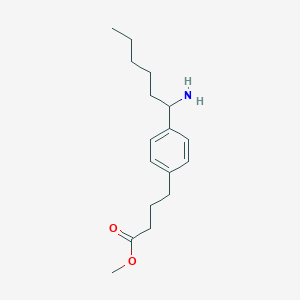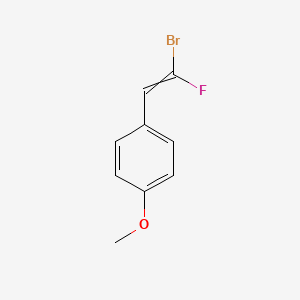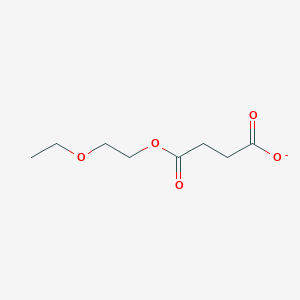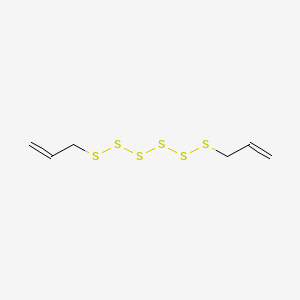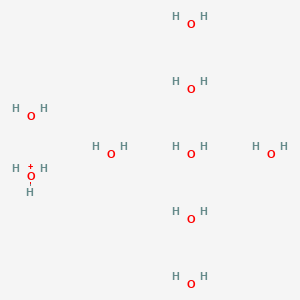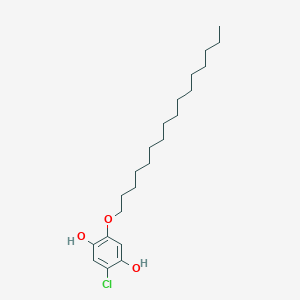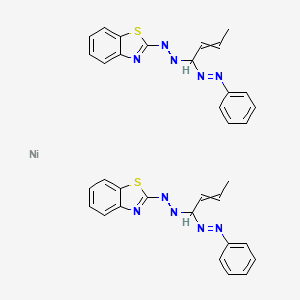
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is a complex organometallic compound that features a benzothiazole ring, a diazene group, and a nickel center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel typically involves the reaction of 2-aminothiophenol with aryl aldehydes in the presence of an oxidant such as DMSO. The reaction proceeds without the need for catalysts and tolerates a wide range of functional groups, providing the desired products in good to excellent yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can be carried out using reducing agents to yield lower oxidation states of nickel.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes.
Scientific Research Applications
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of nickel.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nickel complexes have shown promise.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel exerts its effects involves the interaction of the nickel center with various molecular targets. The benzothiazole ring and diazene group play crucial roles in stabilizing the nickel center and facilitating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring but without the diazene group or nickel center.
Nickel(II) benzothiazole complexes: Compounds that feature a benzothiazole ring coordinated to a nickel center but lack the diazene group.
Uniqueness
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is unique due to the presence of both the benzothiazole ring and the diazene group, which provide additional stability and reactivity to the nickel center. This combination of structural features makes it distinct from other nickel complexes and benzothiazole derivatives.
Properties
CAS No. |
139195-85-0 |
|---|---|
Molecular Formula |
C34H30N10NiS2 |
Molecular Weight |
701.5 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel |
InChI |
InChI=1S/2C17H15N5S.Ni/c2*1-2-8-16(20-19-13-9-4-3-5-10-13)21-22-17-18-14-11-6-7-12-15(14)23-17;/h2*2-12,16H,1H3; |
InChI Key |
UMNQACYKQSLBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
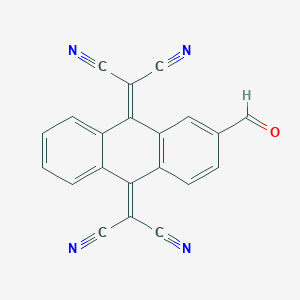
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
